molecular formula C9H12O4 B13422190 (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester

(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester

Cat. No.: B13422190
M. Wt: 184.19 g/mol
InChI Key: CTBFCPLDMFYQOQ-TXXZRHAASA-N
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Description

This compound is a bicyclic ether-carboxylate ester featuring a tricyclo[3.2.1.02,4]octane core with two oxygen atoms (3,8-dioxa) and an ethyl ester group at position 6. Its stereochemistry (1S,2R,4S,5R,6S) defines its three-dimensional arrangement, influencing reactivity and biological interactions.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl (1S,2R,4S,5R,6S)-3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate

InChI

InChI=1S/C9H12O4/c1-2-11-9(10)4-3-5-7-8(13-7)6(4)12-5/h4-8H,2-3H2,1H3/t4-,5-,6+,7+,8-/m0/s1

InChI Key

CTBFCPLDMFYQOQ-TXXZRHAASA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]2[C@@H]3[C@H]([C@@H]1O2)O3

Canonical SMILES

CCOC(=O)C1CC2C3C(C1O2)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions and purification steps is essential to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural and Stereochemical Variations

(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid
  • Molecular Formula : C₈H₁₀O₃ (same as target compound but lacking the ethyl ester).
  • Key Differences : The absence of the ethyl ester group reduces lipophilicity, while stereochemical variations (5S,6R vs. 5R,6S) alter spatial interactions with biological targets. Studies indicate that such stereochemical changes can significantly modulate biological activity .
Methyl (1R,2R,4S,5S,6R)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylate
  • Molecular Formula : C₉H₁₂O₄ (methyl ester instead of ethyl).
  • Key Differences : The methyl ester group decreases molecular weight (212.2 g/mol vs. 226.2 g/mol for ethyl ester) and may enhance solubility in polar solvents. Stereochemistry differences (1R,2R vs. 1S,2R) further affect reactivity .

Functional Group Modifications

cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic Acid Ethyl Ester
  • Molecular Formula : C₁₀H₁₄O₄.
  • Key Differences : A larger bicyclo[5.1.0] system compared to the tricyclo[3.2.1] core of the target compound. The ethyl ester is retained, but the altered ring system impacts strain and stability. The cis,trans,trans stereochemistry also introduces distinct conformational preferences .
Ethyl rel-(1S,5S,6S)-3-Benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
  • Molecular Formula: C₁₅H₁₇NO₄.
  • Key Differences: Replacement of oxygen with nitrogen (aza group) introduces basicity.

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
Target Compound C₁₁H₁₄O₅ 226.2 Tricyclic core, ethyl ester Not reported (analogs suggest potential as enzyme inhibitors)
(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid C₈H₁₀O₃ 154.2 Carboxylic acid group Used in chiral synthesis; stereochemistry-dependent activity
cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic Acid Ethyl Ester C₁₀H₁₄O₄ 198.2 Bicyclo[5.1.0] system Exhibits varied reactivity in ring-opening reactions
Methyl (1R,2R,4S,5S,6R)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylate C₉H₁₂O₄ 212.2 Methyl ester, distinct stereochemistry Higher solubility in aqueous media than ethyl ester analogs

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